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Bactericin

Cat. No.: B1179185
CAS No.: 136958-84-4
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Description

Historical Perspectives and Discovery Milestones of Bacteriocin (B1578144) Research

The history of bacteriocins traces back to 1925 with the work of Belgian scientist André Gratia. In his search for bacteria with antimicrobial properties, Gratia described the activity of colicin, the first known bacteriocin, produced by Escherichia coli. syngulon.comwikipedia.org This discovery occurred around the same time as the description of penicillin by Alexander Fleming in 1928 and the independent observations of bacteriophage activity by Frederick Twort and Félix d'Hérelle. syngulon.com Despite these concurrent discoveries in antimicrobial research, bacteriocins initially received less attention than antibiotics due to challenges in understanding their biology, production, and consistent control of microbial growth. syngulon.com This contributed to the dominance of chemically synthesized broad-spectrum antibiotics throughout the 20th century. syngulon.com

Early research focused on characterizing colicins, particularly those produced by E. coli. scielo.brmdpi.comumass.edu Over time, the discovery of bacteriocins expanded to include those from Gram-positive bacteria, notably lactic acid bacteria (LAB), which are significant in food fermentation. researchgate.netnih.govmdpi.com The identification of nisin, a lantibiotic produced by Lactococcus lactis subsp. lactis, marked a significant milestone, as it became the first and, for a long time, the only bacteriocin to receive regulatory approval (e.g., FDA) for use as a food preservative. wikipedia.orgnih.govmdpi.com

Significance of Bacteriocins in Microbial Ecology and Biotechnology Research

Bacteriocins play a vital role in shaping microbial communities and interspecies interactions within various ecosystems. syngulon.comscielo.brnih.gov Their production provides a competitive advantage to the producing strain by inhibiting the growth of competing bacteria vying for the same resources and space. scielo.brnih.govmdpi.com This is particularly evident in complex environments like the human gut and oral cavity, where diverse bacterial species coexist and compete. syngulon.com

In microbial ecology, bacteriocins are considered mediators of interactions among microbial populations, influencing community structure and dynamics. scielo.brnih.gov Studies on colicins, for instance, have provided valuable insights into the ecological dynamics of E. coli populations under stressful conditions like nutrient depletion or overpopulation, where colicin-producing cells are induced to synthesize these toxins, eliminating non-immune competitors. scielo.br

The significance of bacteriocins extends to biotechnology, where their antimicrobial properties are being explored for various applications. Their potential as natural food preservatives is a major area of research, aiming to control food spoilage and foodborne pathogens. scielo.brresearchgate.netnih.govmdpi.commdpi.commdpi.comnih.gov Nisin's successful application in the food industry serves as a key example. wikipedia.orgnih.govmdpi.com

Beyond food preservation, bacteriocins are being investigated for their therapeutic potential as alternatives or supplements to conventional antibiotics, particularly in the face of rising antibiotic resistance. researchgate.netmdpi.comecronicon.netmdpi.comnih.govnih.gov Their specific modes of action, often involving membrane disruption, differ from many traditional antibiotics, potentially reducing the likelihood of resistance development. researchgate.netmdpi.com Research is also exploring their use in animal health, sustainable agriculture, and even against tumor cells under specific conditions. nih.govmdpi.commdpi.comnih.gov

Properties

CAS No.

136958-84-4

Molecular Formula

C7H13NO2

Synonyms

Bactericin

Origin of Product

United States

Taxonomic and Structural Classification of Bacteriocins

Hierarchical Classification Systems for Bacteriocins

Bacteriocins are broadly classified into different categories based on their physicochemical and structural characteristics nih.govoup.com. A widely accepted classification system categorizes bacteriocins into two primary classes: Class I and Class II, based on the presence or absence of extensive post-translational modifications mdpi.comoup.comchapman.edu. Some classifications also include a Class III for larger, heat-labile proteins asm.orgoup.com. Class I bacteriocins are ribosomally produced and post-translationally modified peptides (RiPPs), while Class II bacteriocins are generally unmodified peptides or have only minor modifications like disulfide bridges mdpi.comoup.comchapman.edumdpi.com.

Class I Bacteriocins (Lantibiotics/RiPPs)

Class I bacteriocins are defined by the presence of extensive post-translational modifications, resulting in unusual amino acids and often complex cyclic structures nih.govchapman.edunih.gov. These peptides are typically small, with molecular weights less than 10 kDa mdpi.comchapman.edu. They are synthesized ribosomally as precursor peptides and subsequently undergo enzymatic modifications to become their active forms oup.com. Class I bacteriocins belong to the larger group of RiPPs, which encompasses a diverse range of natural products oup.com.

Subclasses and Defining Post-Translational Modifications

Class I bacteriocins, particularly lantibiotics, are characterized by the presence of lanthionine (B1674491) and/or methyllanthionine residues, which are formed by the cyclization of serine or threonine residues with cysteine residues nih.govchapman.edumdpi.com. These modifications contribute to the structural rigidity and heat stability of the peptides nih.govmdpi.com. The classification of lantibiotics into subclasses can be complex, with various proposals existing mdpi.com.

Some common subclasses of Class I bacteriocins include:

Type A Lantibiotics: These are typically elongated, positively charged peptides that often function by forming pores in target cell membranes nih.govnih.gov. Examples include nisin and epidermin (B1255880) chapman.edunih.gov.

Type B Lantibiotics: These tend to be more globular and rigid in structure, and some inhibit cell wall synthesis by binding to lipid II nih.govnih.gov. Examples include mersacidin (B1577386) and lacticin 481 chapman.edunih.gov.

Sactibiotics: Characterized by the formation of thioether linkages between cysteine residues and the α-carbons of other amino acids nih.gov. Subtilosin A is an example chapman.edumdpi.com.

Lasso Peptides: These bacteriocins feature a unique "lasso fold" structure, where the C-terminal tail is threaded through a macrolactam ring nih.gov. Microcin (B1172335) J25 is a representative example nih.govchapman.edu.

Thiopeptides: Defined by the presence of a thiopeptide macrocycle and often dehydrated amino acids nih.gov. Micrococcins belong to this group nih.govagribiotix.com.

These modifications are crucial for the activity and stability of Class I bacteriocins nih.govnih.gov. For instance, the dehydration of serine and threonine residues into didehydroalanine (Dha) and didehydrobutyrine (Dhb), respectively, is a key step in the formation of the characteristic ring structures in lantibiotics nih.govresearchgate.net.

Other Proposed Classification Schemes and Contemporary Revisions

The classification of bacteriocins has undergone several revisions since early schemes were proposed portlandpress.comfrontiersin.orgnih.govoup.com. While the Klaenhammer classification from 1993 provided a foundational framework, categorizing bacteriocins into Class I (post-translationally modified), Class II (unmodified peptides), and Class III (larger proteins), subsequent discoveries and detailed characterization have led to alternative and updated systems portlandpress.comfrontiersin.orgnih.gov.

One notable revision suggested reserving the term "bacteriocin" for peptides rather than including the larger, heat-labile proteins nih.gov. However, the term continues to be used for these larger proteins in much of the literature nih.gov. Contemporary classifications often group bacteriocins based on their biosynthetic mechanisms, genetic features, and structural characteristics portlandpress.com.

Some schemes propose up to four classes, with a potential Class IV encompassing complex bacteriocins containing non-protein components like lipids or carbohydrates oup.comnih.gov. Examples of such complex bacteriocins include lipoprotein bacteriocins like lactococcin DR1 oup.com.

There is ongoing discussion and a lack of complete consensus on a single, universally adopted classification system, particularly as novel bacteriocins and their diverse structures and biosynthetic pathways continue to be discovered mdpi.comresearchgate.net. The increasing understanding of ribosomally produced and post-translationally modified peptides (RiPPs) has also influenced classification, with many Class I bacteriocins falling under this umbrella oup.comnih.gov. Efforts continue to establish consistent usage and provide clarity for researchers navigating the growing diversity of bacteriocins nih.gov.

Table 3: Overview of Major Bacteriocin (B1578144) Classes (Simplified)

ClassKey CharacteristicSizeHeat StabilityPost-translational ModificationsExamples
Class ISmall, post-translationally modified< 5 kDaHeat-stablePresent (e.g., lanthionines)Nisin, Lacticin 3147
Class IISmall, minimally modified or unmodified< 10 kDaHeat-stableMinimal or absentPediocin PA-1, Enterocin (B1671362) AS-48, Lacticin Q
Class IIILarge proteins> 30 kDaHeat-labileAbsentHelveticin J, Lysostaphin
Class IVComplex (with non-protein components)VariableVariableVariableLactococcin DR1, Leuconocin S

Note: This table provides a simplified overview, and subclasses exist within each major class.

Biosynthesis and Genetic Regulation of Bacteriocin Production

Genetic Organization of Bacteriocin (B1578144) Gene Clusters

The genes responsible for bacteriocin production, control, self-immunity, transport, and modification are typically organized into gene clusters. frontiersin.org These clusters can vary in complexity, but generally include genes for the structural bacteriocin peptide, immunity proteins, transport machinery, and sometimes regulatory elements. researchgate.netnih.gov The genetic organization often shows considerable conservation within specific bacteriocin classes, such as Class IIa bacteriocins. mdpi.com

Plasmid-Encoded versus Chromosomal-Encoded Bacteriocins

Bacteriocin genetic systems can be located on bacterial chromosomes, plasmids, or conjugative transposons. frontiersin.orgfrontiersin.org Plasmid-encoded bacteriocins are common, particularly among lactic acid bacteria (LAB), and this location is thought to facilitate their dissemination within and between species. tandfonline.comnih.gov Chromosomal localization of bacteriocin operons has also been reported for both Class I (lantibiotics) and Class II bacteriocins. tandfonline.com In some cases, plasmids encoding bacteriocins can contribute to plasmid stability by killing cells that lose the plasmid and thus the associated immunity protein. microbiologyresearch.orgnih.gov

Operon Structures and Associated Genes

Bacteriocin genes are frequently organized within operon clusters. frontiersin.orgscielo.brnih.gov A typical gene cluster for Class II bacteriocin production often consists of a structural gene encoding the prepeptide, a dedicated immunity gene, an ABC-transporter gene for membrane transport, and a gene encoding an accessory protein required for export. scielo.br For two-peptide bacteriocins, two structural genes are present. scielo.br In some instances, regulatory genes are also part of the cluster. scielo.br The simplest operon structures may consist of just the structural bacteriocin gene immediately followed by the immunity gene, particularly for sec-dependent bacteriocins that utilize the general secretory pathway. tandfonline.com

Ribosomal Synthesis and Pre-Bacteriocin Formation

Bacteriocins are ribosomally synthesized peptides. mdpi.comfrontiersin.orgnih.govfrontiersin.org They are initially produced as pre-bacteriocins, which contain an N-terminal leader sequence. mdpi.comnih.govfrontiersin.orgfrontiersin.orgmdpi.com This leader sequence generally serves to keep the peptide inactive within the cell, preventing it from harming the producer bacterium. mdpi.comnih.govfrontiersin.orgmdpi.com The leader peptide is also believed to function as a signal sequence for the processing and secretion of the bacteriocin. mdpi.comfrontiersin.orgmdpi.com For many Class IIa bacteriocins, these leaders contain 15 to 30 residues, often featuring double-glycine residues upstream of the cleavage site. mdpi.comfrontiersin.org

Post-Translational Modification Pathways

While Class II bacteriocins are generally considered unmodified or with minor modifications, Class I bacteriocins (lantibiotics) undergo extensive post-translational modifications. mdpi.comomu.edu.trnih.govresearchgate.netnih.gov These modifications introduce unusual amino acids, such as lanthionine (B1674491) and 3-methyllanthionine, formed through the dehydration of serine or threonine residues and the subsequent addition of cysteine residues to form characteristic thioether rings. mdpi.comscielo.brresearchgate.netnih.gov The genes encoding the enzymes responsible for these modifications are typically located within the lantibiotic gene cluster. scielo.brresearchgate.net

Secretion and Export Mechanisms

The secretion and export of bacteriocins across the cell membrane are crucial steps in their biosynthesis. Many bacteriocins, particularly those with a double-glycine motif in their leader sequence, are secreted by dedicated ATP-binding cassette (ABC) transporters and their accessory proteins. mdpi.comfrontiersin.orgfrontiersin.orgasm.orgnih.gov These ABC transporters are responsible for cleaving the leader peptide and translocating the mature bacteriocin out of the cell. mdpi.comfrontiersin.orgmdpi.comomu.edu.trasm.orgnih.gov The accessory protein may assist in membrane translocation or leader peptide processing. mdpi.commdpi.com However, some bacteriocins, like certain Class IIa bacteriocins (e.g., enterocin (B1671362) P, bacteriocin 31), lack the double-glycine motif and are exported via the general sec-dependent translocation system. mdpi.commdpi.comomu.edu.tr In Gram-negative bacteria, microcin (B1172335) secretion can involve a non-canonical type I secretion system including a peptidase-containing ABC transporter, a membrane fusion protein, and an outer membrane factor like TolC. microbiologyresearch.org

Regulatory Networks for Bacteriocin Expression

Bacteriocin production is often tightly regulated, allowing bacteria to express these peptides at appropriate times, such as during specific growth phases or in response to environmental cues. nih.govnih.govnih.govresearchgate.net Quorum sensing is a common regulatory mechanism for bacteriocin expression, particularly in lactic acid bacteria. nih.govnih.govnih.govresearchgate.netdoi.org This involves the production and sensing of autoinducer peptides (AIPs) by a two- or three-component regulatory system, typically consisting of a histidine protein kinase (HPK) and a response regulator (RR). mdpi.comnih.govnih.govdoi.org The HPK senses the AIP, leading to phosphorylation and activation of the RR, which in turn regulates the transcription of bacteriocin biosynthesis genes. mdpi.comnih.govdoi.org In some cases, such as in Lactobacillus plantarum, this regulatory network can involve antagonizing response regulators and differential expression of operons. doi.org Regulatory networks can also be intertwined with other cellular processes, such as competence for natural transformation in streptococci. nih.govplos.org

Quorum Sensing and Signal Transduction Systems

Quorum sensing plays a crucial role in regulating the production of many bacteriocins, particularly in Gram-positive bacteria like lactic acid bacteria (LAB) and streptococci. This regulatory mechanism typically involves the production, secretion, and detection of small signaling molecules, often referred to as autoinducers (AIs) or induction factors (IFs). jmicrobiol.or.krtandfonline.comnih.gov When the concentration of these autoinducers reaches a certain threshold, indicating a high cell density, they trigger a signal transduction cascade that ultimately leads to the activation of bacteriocin structural genes and genes involved in immunity and transport. jmicrobiol.or.krnih.govasm.orgresearchgate.net

The core of the signal transduction system in bacteriocin regulation often involves a two-component or, more commonly, a three-component regulatory system. tandfonline.comnih.govnih.govfrontiersin.org These systems typically consist of:

An Induction Factor (IF) or Autoinducer (AI): This is the signaling molecule, often a peptide, that is secreted by the bacterial cells. jmicrobiol.or.krtandfonline.comnih.gov Its concentration in the environment reflects the cell density. asm.org In some cases, the bacteriocin molecule itself can act as the autoinducer, leading to autoinduction. nih.govresearchgate.net In other systems, a dedicated bacteriocin-like peptide without antimicrobial activity serves as the IF. nih.govnih.gov

A Membrane-Bound Histidine Protein Kinase (HPK): This protein acts as a sensor, typically located in the cell membrane, that detects the presence of the autoinducer in the extracellular environment. tandfonline.comasm.orgresearchgate.net Upon binding the autoinducer, the HPK undergoes autophosphorylation on a conserved histidine residue in its intracellular domain. researchgate.netresearchgate.net

A Cytoplasmic Response Regulator (RR): This protein is the intracellular component of the system. tandfonline.comasm.orgresearchgate.net The phosphorylated HPK transfers the phosphoryl group to a conserved aspartic acid residue on the RR. researchgate.netresearchgate.net This phosphorylation event activates the response regulator, enabling it to bind to specific DNA sequences in the promoter regions of target genes. tandfonline.comasm.orgresearchgate.net

The binding of the activated response regulator to the promoter regions of bacteriocin operons initiates or enhances the transcription of genes responsible for bacteriocin precursor synthesis, processing, transport, and immunity. tandfonline.comasm.orgresearchgate.net This ensures that bacteriocin production is coordinated within the bacterial population and often occurs when the cell density is high enough to make the production of antimicrobial substances strategically advantageous for competition. nih.govelifesciences.org

Detailed research findings highlight the intricacies of these systems in various bacterial species. For instance, in Streptococcus thermophilus, the production of Blp bacteriocins is regulated by a quorum-sensing mechanism involving the BlpC peptide as the pheromone. nih.govnih.govfrontiersin.org The blp gene cluster in S. thermophilus strain LMD-9 contains multiple operons that are transcriptionally coregulated by this system. nih.gov The BlpC peptide is processed and secreted, and upon reaching a sufficient concentration, it activates a two-component system consisting of the histidine kinase BlpH and the response regulator BlpR, which then stimulates the transcription of the blp operons. frontiersin.org Studies have shown that the addition of synthetic BlpC can induce bacteriocin production in strains that are otherwise non-producers. frontiersin.orgccsenet.org

Another well-studied example is the regulation of class II bacteriocins in Lactobacillus plantarum. asm.orgscielo.brasm.org The pln locus in L. plantarum strain C11 contains several operons encoding different bacteriocins and proteins involved in regulation, transport, and immunity. scielo.brasm.org The synthesis of some of these plantaricin bacteriocins is regulated by a three-component system involving an induction factor peptide (e.g., PLNC8IF), a histidine protein kinase (e.g., PlnB), and a response regulator (e.g., PlnR). asm.orgscielo.br The induction factor is synthesized as a prepeptide with a double-glycine leader sequence and is processed and externalized by a dedicated ABC transporter. scielo.br The externalized IF is then sensed by the membrane-bound histidine kinase, triggering the signal transduction cascade. scielo.br

The interplay between different quorum sensing systems can also influence bacteriocin production. In Streptococcus mutans, the ComCDE system, known for regulating genetic competence, also controls the production of certain bacteriocins like the nonlantibiotic nlmAB. mdpi.comnih.govnih.govplos.org This system utilizes the competence-stimulating peptide (CSP) as the autoinducer. nih.govasm.org High cell density leads to the accumulation of CSP, which activates the ComDE two-component system, thereby inducing nlmAB expression. nih.gov Furthermore, there is evidence of interaction between the ComCDE and the paralogous BlpRH pathways in Streptococcus pneumoniae, further highlighting the complexity of QS-mediated regulation of bacteriocins and competence. mdpi.comnih.gov

Environmental factors can also modulate QS-regulated bacteriocin production. For instance, short-chain fatty acids like acetate (B1210297) have been shown to activate histidine kinases involved in bacteriocin synthesis in Lactobacillus species, leading to increased bacteriocin yield. asm.org This suggests that nutrient availability and metabolic byproducts can integrate with QS signals to fine-tune bacteriocin production.

The following table summarizes some examples of autoinducers and their corresponding bacteriocins and producer organisms:

Autoinducer/Induction FactorProducer OrganismRegulated Bacteriocin(s)Signal Transduction System Components
BlpC peptideStreptococcus thermophilusBlp bacteriocinsBlpH (HPK), BlpR (RR)
PLNC8IFLactobacillus plantarumPlantaricins (some)PlnB (HPK), PlnR (RR)
CSPStreptococcus mutansNlmAB, othersComDE (Two-component system)
NisinLactococcus lactisNisinNisK (HPK), NisR (RR)
Sakacin A IFLatilactobacillus sakeiSakacin ASapK (HPK), SapR (RR)

This intricate regulation ensures that bacteriocin production is an energetically favorable strategy, deployed primarily when bacterial populations reach a density where competition for resources is high or when specific environmental cues necessitate antimicrobial activity.

Mechanistic Insights into Bacteriocin Mediated Antimicrobial Activity

Interactions with Target Cell Membranes

A common mechanism of action for many bacteriocins involves interaction with the target cell membrane. nih.govmdpi.com These interactions often lead to increased membrane permeability and disruption of membrane integrity, ultimately causing cell death. mdpi.comfrontiersin.orgasm.org The cationic and amphiphilic nature of many bacteriocins facilitates their initial binding to the negatively charged bacterial membrane surface through electrostatic interactions. mdpi.comacs.orgnih.gov

Pore Formation Mechanisms

Pore formation is a prevalent antimicrobial mechanism among bacteriocins. nih.govfrontiersin.org Several models have been proposed to explain how bacteriocins form pores in target membranes, including the barrel-stave, carpet, toroidal-pore, and wedge-like models. mdpi.comnih.gov

In the barrel-stave model, peptide monomers insert into the membrane and aggregate to form a pore lined by the peptides' hydrophilic regions. The hydrophobic regions interact with the lipid bilayer. conicet.gov.ar The carpet model suggests that peptides initially bind to the membrane surface in a carpet-like manner before inserting and disrupting the membrane without necessarily forming discrete, stable pores. nih.gov The toroidal-pore model involves the peptides inserting into the membrane and inducing a local curvature, leading to the formation of a pore lined by both peptides and lipid headgroups. nih.gov The wedge-like model, particularly associated with lantibiotics like nisin, proposes that the bacteriocin (B1578144) forms poration complexes by inserting like a wedge into the membrane, often facilitated by interactions with anionic phospholipids. nih.govnih.gov

Studies on class IIa bacteriocins suggest two possible models: either the bacteriocin binds to a receptor, causing an irreversible opening of an intrinsic channel, or it uses the receptor as a docking molecule to get close to the membrane before inserting and oligomerizing to form a pore. conicet.gov.ar For some bacteriocins, such as lacticin Q, electrostatic interactions drive rapid integration into the phospholipid bilayer, forming a large toroidal pore that causes leakage of intracellular components. nih.gov

Membrane Depolarization and Permeabilization

Bacteriocin-induced pore formation leads to the permeabilization of target cell membranes. frontiersin.orgnih.gov This permeabilization results in the dissipation of the transmembrane electrical potential, also known as the proton motive force (PMF). frontiersin.orgconicet.gov.armdpi.com The collapse of the PMF disrupts essential cellular processes that rely on this electrochemical gradient, such as ATP synthesis and nutrient transport. frontiersin.orgconicet.gov.ar

The formation of hydrophilic pores allows for the leakage of vital intracellular components, including ions (such as potassium ions), amino acids, and ATP, leading to intracellular ATP depletion and ultimately cell death. asm.orgconicet.gov.arnih.govportlandpress.com This rapid efflux of essential molecules is a key consequence of membrane depolarization and permeabilization caused by pore-forming bacteriocins. conicet.gov.arpnas.org For instance, mesentericin Y105 dissipates the plasma membrane potential of Listeria monocytogenes, inhibits transport of amino acids, and induces their efflux. nih.gov Acidicin P also induces severe permeabilization and depolarization of the cytoplasmic membrane in L. monocytogenes. asm.org

Inhibition of Cell Wall Synthesis

Beyond membrane disruption, some bacteriocins, particularly certain lantibiotics, exert their antimicrobial effect by inhibiting bacterial cell wall synthesis. nih.govmdpi.comnih.gov The bacterial cell wall, composed primarily of peptidoglycan, is essential for maintaining cell shape and integrity. nih.gov

Lantibiotics like nisin can interfere with the transport of peptidoglycan subunits from the cytoplasm to the cell wall, thereby inhibiting cell wall formation. nih.govmdpi.com This is often achieved through binding to Lipid II, a crucial precursor molecule in peptidoglycan biosynthesis. mdpi.commdpi.com By sequestering or binding to Lipid II, bacteriocins prevent its proper incorporation into the growing peptidoglycan chain. mdpi.comnih.gov Type B lantibiotics such as mersacidin (B1577386) and actagardin specifically impede the transglycosylation reaction during peptidoglycan biosynthesis by forming a complex with Lipid II. mdpi.com This inhibition of cell wall synthesis can lead to slow cell lysis. nih.gov

Specific Receptor Recognition and Binding

While some bacteriocins can interact with membranes primarily through non-specific electrostatic interactions, many exhibit specificity by recognizing and binding to specific receptors on the target cell surface. mdpi.comfrontiersin.orgmdpi.comportlandpress.com This receptor binding enhances the efficiency and specificity of their antimicrobial action. portlandpress.com

Role of Lipid II in Lantibiotic Action

Lipid II, the essential bacterial cell wall precursor, serves as a key target and, in many cases, a docking molecule for lantibiotics. nih.govnih.govmdpi.comnih.gov Its structure is highly conserved in bacteria. mdpi.com

Type A(I) lantibiotics, such as nisin, utilize Lipid II as a docking molecule to facilitate pore formation in the target membrane. nih.govnih.govmdpi.com Nisin binds to the pyrophosphate domain of Lipid II, and this interaction helps anchor the bacteriocin to the membrane, promoting its insertion and subsequent pore formation. nih.govmdpi.com In addition to facilitating pore formation, the binding of nisin to Lipid II also directly inhibits cell wall synthesis by sequestering the precursor molecule. mdpi.comportlandpress.com This dual mechanism significantly enhances the bactericidal activity of nisin. mdpi.com

Other lantibiotics, such as type B lantibiotics like mersacidin and actagardin, primarily inhibit cell wall synthesis by binding to Lipid II, without necessarily forming pores. nih.govmdpi.comportlandpress.com These lantibiotics interact mainly with the disaccharide-pyrophosphate fraction of Lipid II and block its incorporation into peptidoglycan. mdpi.com

Research findings indicate that some lantibiotics that bind to Lipid II can cause the sequestration of Lipid II into domains within the membrane, which may contribute to the disruption of cell wall synthesis. nih.govportlandpress.com

Mannose Phosphotransferase System (Man-PTS) as a Receptor

The mannose phosphotransferase system (Man-PTS), a bacterial sugar transport system, has been identified as a specific receptor for several bacteriocins, particularly class IIa bacteriocins like pediocin PA-1. mdpi.comfrontiersin.orgnih.govasm.org Man-PTS is responsible for the uptake and phosphorylation of sugars such as mannose and glucose. frontiersin.orgmdpi.com

The interaction with Man-PTS is crucial for the antimicrobial activity of these bacteriocins against sensitive strains. frontiersin.orgresearchgate.net Studies have shown that the membrane components of Man-PTS, specifically subunits IIC and IID, are directly involved in serving as receptors for class IIa bacteriocins. asm.orgplos.orgmicrobiologyresearch.org The cationic hydrophilic N-terminus of pediocin-like bacteriocins is involved in recognizing the Man-PTS. conicet.gov.arasm.org

Two models exist for how bacteriocins utilize Man-PTS as a receptor for pore formation: either the bacteriocin forms pores itself after docking to Man-PTS, or the binding to Man-PTS induces structural changes in the receptor subunits (specifically IIC) leading to the opening of an intrinsic pore. frontiersin.org Cryo-electron microscopy structures of the Listeria monocytogenes Man-PTS alone and in complex with pediocin PA-1 have revealed that pediocin PA-1 binding opens the Core domain of Man-PTS, creating a pore through the membrane. asm.org The N-terminal region of pediocin PA-1 attaches to the extracellular surface of the Man-PTS Core domain, while the C-terminal half penetrates the membrane and appears to "crack" the Man-PTS. asm.org Both IIC and IID components of Man-PTS play important roles in the specific recognition by bacteriocins and their cognate immunity proteins. plos.org

Intracellular Targets and Nuclease Activity (e.g., Colicins)

Certain bacteriocins, particularly some produced by Gram-negative bacteria like Escherichia coli, exert their lethal effects by targeting essential intracellular processes, often involving nuclease activity. Colicins are a well-studied group of such bacteriocins encyclopedia.pub. They are typically larger proteins (30-80 kDa) and possess a modular structure with distinct domains for receptor binding, translocation across the cell envelope, and a cytotoxic domain responsible for the killing activity nih.gov.

Nuclease colicins are translocated across the outer membrane, cell wall, and inner membrane to reach the cytoplasm of the target cell researchgate.net. Once inside, their cytotoxic domain acts as an enzyme, hydrolyzing phosphodiester bonds in nucleic acids researchgate.net. This can lead to the degradation of DNA, ribosomal RNA (rRNA), or transfer RNA (tRNA), ultimately inhibiting essential cellular functions like DNA replication or protein synthesis encyclopedia.pubmdpi.com.

Examples of nuclease colicins and their targets include:

Colicin E3: This colicin acts as a ribosomal RNase, specifically cleaving the 16S rRNA within the 30S ribosomal subunit. This cleavage occurs at a specific site, approximately 50 nucleotides from the C-terminus of the 16S rRNA, leading to the inhibition of protein translation mdpi.comuniprot.orgproteopedia.org. In vivo, this cleavage is specific, while in vitro with isolated rRNA, it can be random proteopedia.org.

Colicin D and E5: These colicins function as tRNases, cleaving phosphodiester bonds in the anticodon loop of specific tRNAs, thereby disrupting protein synthesis mdpi.com. Colicin D binds to the FepA protein on the outer membrane and Ton proteins on the inner membrane for entry mdpi.com.

Colicins E2, E7, E8, and E9: These are DNase colicins that cleave DNA molecules. They are metal ion-dependent and introduce nicks in double-stranded DNA at random sites mdpi.com. Excessive nicking typically leads to cell death mdpi.com. Colicin E7, for instance, has an endonuclease domain containing an H-N-H motif that degrades DNA proteopedia.org. While likely utilizing Zn2+ for double-stranded DNA cleavage, other ions like Ni2+ or Co2+ can be used for single-stranded DNA or RNA cleavage proteopedia.org. These colicins bind to the BtuB receptor on the outer membrane and utilize Tol proteins on the inner membrane for entry mdpi.com.

The translocation of nuclease colicins into the target cell is a complex process mediated by bacterial transport systems like the Ton and Tol systems researchgate.netasm.org. The receptor-binding domain of the colicin initially binds to a specific receptor on the outer membrane, often a protein involved in the uptake of essential nutrients mdpi.comasm.org. Following receptor binding, the translocation domain interacts with components of the Ton or Tol systems to facilitate passage through the outer membrane and periplasm researchgate.netasm.org. Finally, the colicin crosses the inner membrane to reach the cytoplasm, where its cytotoxic nuclease domain becomes active researchgate.net.

Nuclease colicins are produced alongside specific immunity proteins by the producing bacteria. These immunity proteins bind to the nuclease domain of the colicin, neutralizing its catalytic activity and protecting the producing cell from self-intoxication mdpi.comproteopedia.orgnih.gov. The colicin-immunity protein complex is released, and the immunity protein typically dissociates upon binding to the target cell, allowing the colicin to exert its lethal effect proteopedia.orgnih.gov.

Concentration-Dependent Modes of Action

The mechanism by which some bacteriocins exert their antimicrobial activity can be dependent on their concentration. This phenomenon suggests that a single bacteriocin may employ different strategies to inhibit or kill target cells depending on its local concentration.

One observed concentration-dependent effect is the disruption of the cell membrane. At high concentrations, some bacteriocins can disrupt the structure of the cell membrane through mass action, without necessarily requiring a specific binding site mdpi.com. This can lead to membrane permeabilization, leakage of intracellular contents, dissipation of membrane potential, and ultimately cell death frontiersin.orgnih.gov.

Conversely, at lower, often sub-nanomolar concentrations, the mode of action may involve binding to a specific receptor on the target cell membrane frontiersin.orgnih.gov. This receptor-mediated interaction can then trigger a cascade of events leading to cell death. For example, nisin A, a lantibiotic bacteriocin, exhibits two concentration-dependent modes of action frontiersin.org. At high concentrations, it induces pore formation in the membrane. However, at low concentrations, it primarily inhibits cell wall synthesis frontiersin.org. Notably, the interaction of nisin A with Lipid II is essential for both modes of action frontiersin.org.

Studies on circular bacteriocins have also suggested a concentration-dependent dual mode of action frontiersin.orgasm.org. While initially believed to act solely by direct, receptor-independent interaction with the membrane at high concentrations, evidence suggests that at lower concentrations, a specific receptor might be involved asm.org. For instance, the maltose (B56501) ABC transporter complex has been identified as a possible receptor for garvicin ML, facilitating sensitivity at lower bacteriocin concentrations frontiersin.orgasm.org. At very high concentrations, receptor-independent killing was observed for enterocin (B1671362) AS-48 and carnocyclin A, supporting a non-specific activity at elevated levels asm.org.

The concentration-dependent nature of bacteriocin activity highlights the complexity of their interactions with target cells and suggests that their efficacy and specific mechanism can be influenced by their local concentration in the environment. This has implications for understanding their ecological roles and potential therapeutic applications.

Bacterial Resistance and Immunity Mechanisms to Bacteriocins

Mechanisms of Acquired Bacteriocin (B1578144) Resistance

Acquired resistance to bacteriocins can emerge in previously susceptible bacterial strains through genetic mutations or other adaptive strategies. These mechanisms often involve alterations to the bacterial cell surface, enzymatic inactivation of the bacteriocin, or active efflux of the compound.

Enzymatic Inactivation by Peptidases

One mechanism of acquired resistance involves the enzymatic degradation of bacteriocins by bacterial peptidases or proteases. For instance, non-bacteriocin-producing strains may synthesize extracellular proteases and peptidases as a defense strategy. Enterococcus faecalis, for example, secretes gelatinase, which can inactivate pediocin-like bacteriocins. mdpi.comoup.com While bacteriocins with post-translational modifications are generally more resistant to proteases, some, like nisin A, can still be inactivated by intestinal proteases such as pepsin, trypsin, and chymotrypsin. mdpi.com However, the stability of bacteriocins can vary; microcin (B1172335) J25, despite its stable lasso topology, has been shown to be degraded by pancreatic elastase, leading to a loss of antimicrobial activity. mdpi.com

Alterations in Cell Surface Properties

Changes in the properties of the bacterial cell surface can significantly impact bacteriocin binding and pore formation, contributing to resistance. mdpi.comnih.gov These alterations can include modifications to membrane composition, cell wall structure, or surface charge. For example, Listeria monocytogenes can develop resistance to nisin by altering the composition of fatty acids in its membrane. mdpi.com Similarly, Clostridium difficile can undergo cell wall reorganization and changes in cellular processes like carbohydrate metabolism, which may contribute to resistance. mdpi.com Changes in cell surface charge, such as those caused by D-alanylation of teichoic acids or L-lysinylation of membrane phospholipids, can neutralize the negative charge of the cell wall, thereby reducing the binding of cationic bacteriocins. researchgate.netresearchgate.net Studies on L. monocytogenes resistant to class IIa bacteriocins have shown correlations between resistance levels and factors such as decreased mannose-specific phosphotransferase system (Man-PTS) gene expression, increased D-alanine content in teichoic acid, and a more positive cell surface charge. microbiologyresearch.org

Modification or Absence of Bacteriocin Receptors

Many bacteriocins exert their effects by binding to specific receptors on the surface of target cells. asm.orgnih.gov Resistance can arise through the modification or absence of these receptors, preventing the bacteriocin from effectively interacting with the cell. mdpi.comnih.gov For several bacteriocins, including pediocin-like class IIa bacteriocins and lactococcin A, the membrane proteins IIC and IID of the Man-PTS serve as receptors. asm.orgnih.gov A common mechanism of resistance against Man-PTS-targeting bacteriocins is the downregulation of Man-PTS gene expression, leading to limited amounts or absence of receptor proteins. asm.orgnih.govresearchgate.net This downregulation has been observed in both naturally resistant isolates and laboratory-induced resistant mutants of Listeria monocytogenes and Lactococcus lactis. asm.orgnih.govmicrobiologyresearch.org In some cases, mutations or polymorphisms in Man-PTS regulatory genes, such as manR/mptR, are thought to play a role in this downregulation. microbiologyresearch.org However, resistance can also occur even with normal or elevated Man-PTS expression, suggesting other mechanisms, such as cell surface changes affecting bacteriocin-receptor interaction, are involved. nih.govconicet.gov.ar

Efflux Pump Systems

Bacteria can also develop resistance by actively pumping bacteriocins out of the cell using efflux pump systems. nih.govresearchgate.net These systems are transmembrane proteins that export noxious substrates from the inside to the outside of the bacterial cell. nih.govmdpi.com Multidrug efflux pumps, such as the CmeABC efflux pump in Campylobacter, have been shown to contribute to both intrinsic and acquired resistance to bacteriocins. asm.org Overexpression of such efflux pumps can lead to increased resistance. nih.gov

Metabolic Shifts Associated with Resistance

In some instances, the development of bacteriocin resistance has been linked to shifts in bacterial metabolism. nih.govresearchgate.net For example, in resistant mutants of Lactococcus lactis, reduced growth on glucose due to decreased Man-PTS expression was compensated by enhanced growth on galactose. nih.govresearchgate.net Similarly, resistant Enterococcus faecalis mutants have shown a transcriptional shift from glycolytic pathways to the transportation and degradation of secondary source sugars, resulting in a change from lactic acid fermentation to a mixed fermentation pattern. microbiologyresearch.org Listeria monocytogenes resistant mutants have also exhibited impaired metabolism of certain sugars and altered growth patterns on different carbohydrates, suggesting changes in sugar metabolism pathways. microbiologyresearch.orgmdpi.com

Intrinsic Immunity Mechanisms in Producer Strains

Immunity Proteins and Systems

Bacteriocin-producing bacteria possess specific immunity mechanisms to prevent self-killing. This self-immunity is often mediated by dedicated immunity proteins, which are typically encoded by genes located within the same gene clusters as the bacteriocin structural genes. biorxiv.orgmdpi.com These immunity proteins can function through various mechanisms, including sequestering bacteriocins on the cell membrane or facilitating their removal from the cell. asm.org

For instance, immunity to the lantibiotic nisin (Class I) involves a combined action of the NisI protein, which sequesters bacteriocins on the bacterial cell membrane, and a dedicated ABC transporter system (NisFEG) that removes bacteriocins from the cells. asm.org In contrast, immunity proteins for pediocin-like bacteriocins (Class IIa) and certain Class IIc bacteriocins, which target the mannose phosphotransferase system (Man-PTS) as a receptor, have been shown to bind directly to the bacteriocin receptor, thereby inhibiting pore formation. asm.orgmicrobiologyresearch.org Studies on lactococcin A, a Class IIa bacteriocin, have provided detailed insights into how these immunity proteins confer protection, suggesting they may bind tightly to the target proteins (Man-PTS) in immune cells to prevent the subsequent lethal pore formation by the bacteriocin. asm.orgmicrobiologyresearch.org

Some bacteriocin systems also involve transporter proteins in their immunity function. For example, the multidrug resistance (MDR) transporter protein LmrB has been implicated in both the secretion of and conferring immunity to the bacteriocins LsbA and LsbB. microbiologyresearch.org While immunity proteins are generally highly specific to their cognate bacteriocins, some instances of cross-immunity between different bacteriocin systems have been observed, such as with certain Abi immunity proteins. microbiologyresearch.org The molecular mechanisms underlying immunity remain to be fully elucidated for many bacteriocins. microbiologyresearch.org

Orphan Immunity Genes and Immune Mimicry

Beyond the specific immunity systems in bacteriocin-producing strains, non-bacteriocin-producing bacteria can also exhibit resistance through a phenomenon known as immune mimicry. nih.govinnocua.netoup.com This involves the presence of "orphan immunity genes" in these strains, which encode functional homologues of bacteriocin immunity systems found in producing bacteria. nih.govinnocua.net The heterologous expression of these orphan immunity genes can confer protection against cognate bacteriocins. innocua.netoup.comresearchgate.net

This phenomenon has been reported for both lantibiotics (Class I) and Class II bacteriocins. innocua.netresearchgate.net For example, functional immunity homologues to lacticin 3147 have been found in strains of Bacillus licheniformis and Enterococcus faecium. nih.gov Immune mimicry raises concerns about the potential emergence of lantibiotic-resistant strains in the environment through the acquisition or possession of these immunity gene homologues. nih.gov

Genetic Basis of Resistance and Immunity Genes

The genes responsible for bacteriocin synthesis, including the structural genes encoding the bacteriocin peptide and the genes encoding immunity proteins, are often organized in gene clusters or operons. mdpi.commdpi.comfrontiersin.orgoup.com These genetic determinants can be located on various mobile genetic elements, such as plasmids or conjugative transposons, as well as on the bacterial chromosome. mdpi.commdpi.comfrontiersin.orgoup.comasm.orgresearchgate.netfrontiersin.org The location of these genes can influence their transferability and dissemination within bacterial populations. mdpi.com

For instance, the gene operon for pediocin PA-1, a Class IIa bacteriocin, is typically plasmid-encoded and includes the structural gene (pedA), the immunity gene (pedB), and genes for an ABC transporter and an accessory protein. mdpi.com Similarly, the genetic determinants for multiple bacteriocin production in Enterococcus faecium L50 have been found on both plasmids and the chromosome. asm.org The presence of immunity genes within these clusters is essential for the producer strain's survival. biorxiv.orgmdpi.comfrontiersin.orgresearchgate.net

Mutations in genes involved in the bacteriocin mechanism of action, particularly those related to uptake or target modification, can lead to resistance in sensitive strains. frontiersin.orgmdpi.comnih.gov For example, mutations in genes involved in microcin uptake, such as fhuA, fepA, cirA, and ompF, have been observed in microcin-resistant strains. nih.gov Changes in cell surface properties, such as modifications to the cell wall or membrane, can also contribute to resistance by reducing bacteriocin binding or pore formation. nih.govmdpi.commdpi.com The genetic basis of these modifications plays a significant role in the development of resistance. mdpi.comnih.gov

Cross-Resistance with Conventional Antimicrobials

The potential for cross-resistance between bacteriocins and conventional antimicrobials is a significant concern, particularly in the context of their potential therapeutic applications. Cross-resistance occurs when a single mechanism provides resistance to multiple antimicrobial agents. frontiersin.org While some mechanisms of resistance can be specific to bacteriocins, bacteria may also utilize common resistance mechanisms against both bacteriocins and antibiotics, potentially leading to cross-resistance. frontiersin.org

Studies have indicated that bacteriocin resistance can arise in laboratory settings and is also detected in natural environments. mdpi.com The development of resistance to bacteriocins through gene mutations or horizontal gene transfer can affect the cell wall, cell membrane, receptors, and essential systems, which are also targets for conventional antibiotics. mdpi.com This overlap in affected cellular components raises the possibility of cross-resistance.

Ecological Roles and Evolutionary Dynamics of Bacteriocins

Mediation of Competitive Interactions in Microbial Communities

Bacteriocins are key mediators of competitive interactions between bacterial strains and species. nih.govumass.eduresearchgate.net They are often described as narrow-spectrum proteinaceous toxins that primarily target closely related bacteria, thereby providing the producer strain with a competitive advantage for limited resources and niche space. umass.eduresearchgate.netoup.com This competitive edge can manifest in several ways. Bacteriocins can act as "anti-competitors," facilitating the invasion of a producer strain into an already established microbial community. asm.orgumass.eduumass.edu Conversely, they can serve a defensive function, preventing the invasion of other strains or species into an occupied niche or limiting the expansion of neighboring cells. umass.eduumass.edunih.gov

Experimental studies, particularly those involving Escherichia coli and its colicins, have provided insights into these competitive dynamics. While early studies were sometimes inconclusive, more recent research has established a theoretical and empirical basis for understanding the conditions that favor the maintenance of toxin-producing bacteria. umass.eduumass.edu For instance, studies have shown that the conditions for invasion by a colicin-producing strain are broader in spatially structured environments compared to unstructured ones. umass.eduumass.edu In well-mixed, unstructured environments, a small population of producers may struggle to invade an established population of sensitive cells due to the costs associated with bacteriocin (B1578144) production and the indiscriminate distribution of benefits. nih.gov However, in spatially structured environments, where interactions are localized, the benefits of bacteriocin production are more immediate to the producing colony, allowing them to increase in frequency and displace sensitive strains. nih.gov

Shaping Bacterial Community Diversity and Population Dynamics

The production of bacteriocins can significantly shape the diversity and dynamics of bacterial communities. By selectively inhibiting or killing sensitive strains, bacteriocins can influence the relative abundance of different populations. nih.govresearchgate.net This targeted killing can lead to the competitive exclusion of sensitive, non-producing strains by bacteriocin producers. umass.eduresearchgate.netoup.com

However, the interactions between different bacteriocin-producing strains, each potentially lethal to the other, introduce a layer of complexity to community dynamics. umass.eduresearchgate.net Recent studies using in vitro, in vivo, and in silico models have begun to reveal this complexity. umass.eduresearchgate.netoup.com For example, in Escherichia coli populations, competitive interactions between strains producing different DNA-degrading colicins (ColE2 and ColE7) showed that while one producer might outcompete the other in a well-mixed environment, they could coexist in a spatially structured environment in a "spatially frozen" pattern. oup.comnih.govresearchgate.net This coexistence occurred when the producers were initially distributed in clumps, suggesting that localized interactions and spatial structure are crucial for mediating the outcome of competition and maintaining diversity. oup.comnih.govresearchgate.net

Bacteriocins may also contribute to the maintenance of microbial diversity at a population level. researchgate.net The high diversity observed within bacteriocin families and the presence of multiple bacteriocin types within a single species suggest ongoing evolutionary arms races and complex interaction networks that prevent single strains from dominating. nih.gov

Role in Niche Establishment and Invasion

Bacteriocins play a crucial role in the establishment and invasion of ecological niches by bacterial strains. asm.orgumass.eduumass.edu As "colonizing peptides," bacteriocins can facilitate the introduction and dominance of a producer strain in an already occupied niche. asm.org This is particularly relevant in environments with high cell density, such as the gastrointestinal tract, where close cell-cell contact and intense competition for resources occur. asm.org

Studies have shown that bacteriocin-producing bacteria can invade and colonize communities predominantly populated by susceptible strains. researchgate.net This ability to gain a competitive advantage over neighboring sensitive strains is a key mechanism for niche establishment. asm.org Furthermore, bacteriocins can directly inhibit the invasion of competing strains or pathogens, acting as a defense mechanism for the established community. researchgate.netasm.orgresearchgate.netnih.gov Research suggests that toxin production may be more important in the invasion of niches than in simply obtaining nutrients. umass.edu

Evolutionary Pressures and Divergence of Bacteriocins

The widespread production of bacteriocins across prokaryotic lineages and the inference of strong positive selection acting on them underscore their evolutionary significance. umass.edu Bacteriocins are subject to strong evolutionary pressures, primarily driven by inter-species and intra-species competition within ecological niches. nih.govmdpi.combiorxiv.org This intense competition leads to an evolutionary arms race, favoring the diversification of bacteriocin production and immunity mechanisms. nih.gov

The divergence of bacteriocins can occur through various mechanisms, including mutation and selection. A proposed two-step process involves mutations in immunity genes leading to broadened immunity, followed by mutations generating novel killing functions that are no longer recognized by ancestral immunity proteins. umass.edu This process can lead to the displacement of ancestral producer strains by those with evolved colicins, resulting in families of closely related proteins with extensive divergence in regions involved in immunity binding and killing function. umass.edu Recombination between existing bacteriocins can also contribute to diversification, potentially increasing the host range of the resulting toxin. umass.edu The significant metabolic cost associated with bacteriocin production also imposes selective pressure, potentially leading to the non-expression or repression of bacteriocin synthesis while maintaining immunity. mdpi.com

Theoretical and Experimental Models of Bacteriocin Ecology

Theoretical and experimental models have been instrumental in understanding the ecological dynamics of bacteriocin-mediated interactions. umass.eduresearchgate.net Early experimental studies were sometimes contradictory, but a more robust theoretical and empirical base has been established, particularly through the modeling of colicins. umass.eduumass.edu These models have highlighted the critical role of population structure in the invasion and maintenance of toxin-producing strains. umass.eduresearchgate.net Spatial structure, in particular, has been shown to play a central role in maintaining diverse assemblages of toxic and non-toxic strains. researchgate.net

Individual-based simulations have been used to test hypotheses about the evolution of bacteriocin production in bacterial biofilms, demonstrating how spatial segregation and nutrient penetration can influence the outcome of competition between producer and sensitive strains. uchicago.edu

The "Rock-Paper-Scissors" Model

A key theoretical framework used to describe the dynamics of bacteriocin-mediated competition and the maintenance of diversity is the "Rock-Paper-Scissors" (RPS) model. umass.edunih.govroyalsocietypublishing.orgresearchgate.netaimsciences.org This model typically involves three types of strains: a bacteriocin producer (P), a sensitive strain (S), and an immune strain (I). The interactions are non-transitive, similar to the game:

Producer (P) kills Sensitive (S).

Sensitive (S) outcompetes Immune (I) (often due to the metabolic cost of immunity in the immune strain).

Immune (I) is resistant to Producer (P).

This cyclical interaction prevents any single strain from dominating the community, thereby promoting coexistence and maintaining diversity. nih.govroyalsocietypublishing.org While two-strain models of producer and sensitive strains often predict competitive exclusion, the inclusion of a third, immune strain, can lead to stable coexistence, particularly in spatially structured environments. royalsocietypublishing.orgresearchgate.net

Theoretical models, including those based on Lotka-Volterra equations, have been used to analyze the population dynamics of bacteria engaged in this RPS competition. researchgate.netaimsciences.org These models can give rise to various dynamics, including stable steady states, stable limit cycles, or heteroclinic orbits, depending on parameter values representing factors like growth rates and the effectiveness and costs of toxin production and immunity. researchgate.netaimsciences.org Experimental studies, such as those with Escherichia coli, have provided empirical support for the RPS dynamics in structured environments. royalsocietypublishing.org The RPS model, and its extensions to include multiple toxin types, helps explain the remarkable levels of bacteriocin diversity observed in nature. nih.gov

Data Tables

Detailed Research Findings

Detailed research findings are integrated within the relevant sections above, drawing from the information provided in the search results. These include observations on the impact of spatial structure on competitive outcomes umass.eduumass.eduoup.comnih.govnih.govresearchgate.net, the mechanisms of bacteriocin evolution and divergence umass.edunih.govmdpi.com, and the application of theoretical models like the Rock-Paper-Scissors game to explain microbial coexistence nih.govroyalsocietypublishing.orgresearchgate.netaimsciences.org.

Advanced Methodologies in Bacteriocin Research

Discovery and Characterization of Novel Bacteriocins

The search for new bacteriocins with unique properties and broader activity spectra is an ongoing area of research. Several approaches are employed for the discovery and initial characterization of these antimicrobial peptides.

Microbiological Screening Approaches

Traditional microbiological screening methods remain fundamental in the initial identification of bacteriocin-producing strains. These methods typically involve testing bacterial isolates for their ability to inhibit the growth of sensitive indicator microorganisms on agar (B569324) plates. mdpi.commdpi.com Common techniques include spot analysis on a lawn, disc diffusion, and agar well diffusion assays. mdpi.comresearchgate.net

In the spot-on-lawn method, the potential bacteriocin-producing strain is spotted onto an agar plate and allowed to grow. mdpi.comsci-hub.se After incubation, the plate is overlaid with soft agar inoculated with a sensitive indicator strain. sci-hub.se The presence of a clear zone of inhibition around the growth spot of the producer strain indicates the production of an antimicrobial substance, potentially a bacteriocin (B1578144). sci-hub.se

Disc diffusion and agar well diffusion assays involve placing discs or filling wells with cell-free supernatant (CFS) from the producer culture on an agar plate seeded with the indicator strain. mdpi.commdpi.comresearchgate.net The diffusion of the bacteriocin into the agar inhibits the growth of the indicator strain, creating a zone of inhibition. researchgate.netsci-hub.se The size of the inhibition zone can provide a semi-quantitative measure of bacteriocin activity. researchgate.netsci-hub.se

These methods are valuable for their simplicity and ability to screen a large number of isolates. However, they may not distinguish bacteriocin activity from inhibition caused by organic acids or hydrogen peroxide. sci-hub.se Confirmation of the proteinaceous nature of the inhibitory substance, often through protease treatment, is necessary to confirm bacteriocin activity. sci-hub.se

Genome Mining and Bioinformatics for Bacteriocin Identification

With the increasing availability of bacterial genome sequences, in silico methods, particularly genome mining and bioinformatics, have become powerful tools for the discovery of novel bacteriocins. nih.govirispublishers.comcdnsciencepub.com These approaches leverage the fact that genes encoding bacteriocins and their associated biosynthetic, transport, regulation, and immunity proteins are often clustered together in bacterial genomes. cdnsciencepub.comnih.gov

Bioinformatics tools and databases are used to scan genomic data for these characteristic gene clusters. irispublishers.comnih.govresearchgate.net Tools like BAGEL (Bacteriocin, Antibiotic, and Ge ne L ocator) and antiSMASH (antibiotics and Secondary Metabolite Analysis SHell) are specifically designed for this purpose. nih.govresearchgate.netfrontiersin.org They identify putative bacteriocin structural genes, often small and poorly conserved, by searching for conserved domains, specific motifs, and analyzing the genomic context for the presence of accessory genes. nih.govresearchgate.net

Genome mining can reveal a wide diversity of potential bacteriocins, including those that might not be expressed or detected under standard laboratory conditions. cdnsciencepub.comfrontiersin.org For example, a precursor peptide-based genome mining approach identified over 400 producer organisms with putative leaderless bacteriocins, revealing their widespread occurrence. cdnsciencepub.com Among these, 122 unique peptide sequences were identified. cdnsciencepub.com This highlights the potential of genome mining to uncover a vast repertoire of novel antimicrobial peptides. cdnsciencepub.com While bioinformatics can predict potential bacteriocins, experimental validation through synthesis or isolation and testing of the predicted peptides is crucial to confirm their activity. cdnsciencepub.com

Optimization of Bacteriocin Production in Fermentation

Efficient and cost-effective production of bacteriocins in sufficient quantities is essential for their potential applications. Fermentation processes are commonly used for bacteriocin production, and optimizing these processes is critical to maximize yield and reduce costs. rsc.orgfrontiersin.orgindianecologicalsociety.com Bacteriocin production is influenced by various factors, including the composition of the culture medium and environmental parameters. mdpi.comrsc.orgfrontiersin.org

Influence of Culture Medium Composition

The composition of the culture medium significantly impacts bacterial growth and bacteriocin production. mdpi.comrsc.orgajol.info Key components include carbon sources, nitrogen sources, and growth factors. rsc.orgajol.info The type and concentration of carbon and nitrogen sources can greatly influence bacteriocin synthesis. rsc.org For instance, studies have shown that the amount of glucose and yeast extract in the medium can affect bacteriocin production by Lactobacillus mesenteroides and Lactobacillus curvatus. rsc.orgajol.info

Different media formulations can lead to varying levels of bacteriocin production. While complex media like MRS (De Man, Rogosa, and Sharpe) broth are often used and can promote good cell growth and bacteriocin production, they can be expensive for large-scale fermentation. mdpi.comnih.gov Optimization of medium formulation can involve supplementing existing media or developing cost-effective alternative media. rsc.orgmdpi.com For example, optimization of a medium based on CM medium successfully doubled the volumetric bacteriocin activity by Lactococcus lactis. rsc.org In another study, a modified MRS medium containing specific concentrations of glucose, yeast extract, dipotassium (B57713) phosphate, manganese sulfate (B86663) monohydrate, Tween 80, and sodium acetate (B1210297) anhydrous resulted in a nine-fold increase in bacteriocin Lac-B23 production by Lactobacillus plantarum J23 compared to the original MRS broth, while also being more cost-effective. mdpi.com

The specific requirements for optimal medium composition are often strain-dependent and can vary with the type of bacteriocin being produced. rsc.orgnih.gov

Effects of Environmental Parameters (pH, Temperature, Aeration)

Environmental parameters during fermentation play a crucial role in influencing bacterial growth, metabolism, and ultimately, bacteriocin production. mdpi.comrsc.orgfrontiersin.orgmdpi.com

pH: The pH of the culture medium can significantly affect both bacterial growth and bacteriocin production and stability. mdpi.comrsc.org Optimal pH for bacteriocin production may differ from that for optimal bacterial growth. frontiersin.orgscielo.br For example, in Leuconostoc citreum MB1, the optimal pH for bacteriocin production was lower (pH 5 and 6) than that required for maximum bacterial growth (pH 7). frontiersin.org Controlling pH during fermentation is therefore crucial for optimizing bacteriocin yield. frontiersin.org Some bacteriocins are more stable at certain pH ranges. rsc.orgresearchgate.net

Temperature: Temperature directly influences enzymatic activity and the growth rate of microorganisms. mdpi.comfrontiersin.org Each microorganism has an optimal temperature range for growth and metabolism. mdpi.com Studies suggest that optimal bacteriocin production often occurs at temperatures below the optimal growth temperature. frontiersin.org For instance, the temperature for bacteriocin production by lactobacilli generally hovers around 37 °C. mdpi.com However, the optimal temperature is strain-dependent. rsc.orgmdpi.com

Aeration: Aeration can also impact bacteriocin production, particularly for facultative or anaerobic bacteria. rsc.orgcore.ac.uk While some studies indicate that limited aeration can stimulate bacteriocin activity, others suggest that aeration may not have a significant effect or could even be detrimental depending on the strain and bacteriocin. researchgate.netcore.ac.uk The relationship between aeration and bacteriocin production is complex and likely depends on the specific metabolic pathways involved in bacteriocin synthesis by the producer organism.

Optimizing these environmental parameters, often in combination with medium composition, is essential for maximizing bacteriocin yields in fermentation processes. rsc.orgmdpi.com

Statistical Experimental Designs for Optimization (e.g., OVAT, RSM)

To efficiently optimize the numerous factors influencing bacteriocin production, statistical experimental designs are widely employed. These methods allow for the systematic investigation of multiple variables and their interactions, providing a more comprehensive understanding of the fermentation process compared to traditional one-variable-at-a-time (OVAT) approaches. indianecologicalsociety.comnih.govtandfonline.comnih.gov

One-Variable-at-a-Time (OVAT): This classical approach involves changing one variable while keeping all others constant. indianecologicalsociety.comnih.govtandfonline.com While simple, it is time-consuming and does not account for interactions between variables. tandfonline.comnih.gov OVAT is often used for initial screening of significant factors before applying more advanced statistical methods. indianecologicalsociety.comnih.govtandfonline.com

Response Surface Methodology (RSM): RSM is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. nih.govnih.govnih.gov It involves designing experiments to explore the relationship between several explanatory variables and one or more response variables (e.g., bacteriocin production). nih.govnih.gov Common RSM designs include Central Composite Design (CCD) and Box-Behnken Design. nih.govnih.govmdpi.com

RSM allows for the identification of optimal conditions and the assessment of interactions between different factors. nih.govnih.gov For example, RSM with CCD was used to optimize bacteriocin production by Enterococcus faecium MC13, leading to a threefold increase in bacteriocin yield in the optimized medium compared to the unoptimized counterpart. nih.govtandfonline.com The optimized medium included specific concentrations of tryptone, peptone, maltose (B56501), glucose, NaCl, sodium citrate (B86180), sodium acetate, and dipotassium phosphate. nih.govtandfonline.com Another study utilizing RSM found that the optimal temperature for bacteriocin production by Lactobacillus plantarum was 36°C at a pH of 6.5. nih.gov

Statistical experimental designs like RSM are powerful tools for enhancing bacteriocin production by identifying optimal combinations of medium components and environmental parameters, leading to improved yields and potentially reduced production costs. indianecologicalsociety.commdpi.comnih.gov

Table 1: Examples of Optimized Fermentation Conditions for Bacteriocin Production

Bacteriocin Producer StrainOptimized Parameter(s)Optimal Condition(s)Improvement in ProductionSource
Lactococcus lactisMedium formulation (based on CM medium)Specific composition leading to increased activityTwo-fold increase in volumetric activity rsc.org
Lactobacillus plantarum J23Medium composition (modified MRS)Glucose, yeast extract, dipotassium phosphate, manganese sulfate monohydrate, Tween 80, sodium acetate anhydrousNine-fold increase in bacteriocin Lac-B23 production mdpi.com
Enterococcus faecium MC13Medium composition (OVAT & RSM)Tryptone (10.0 g/L), peptone (6.0 g/L), maltose (3.0 g/L), glucose (9.0 g/L), NaCl (15.0 g/L), sodium citrate (2.5 g/L), sodium acetate (1.0 g/L), dipotassium PO4 (0.1 g/L)Three-fold increased yield nih.govtandfonline.com
Lactobacillus plantarumTemperature, pH36°C, pH 6.5Optimal activity observed at these conditions nih.gov
Bacillus atrophaeusIncubation period, temperature, pH48 h, 37 °C, pH 7Optimal antibacterial compound synthesis mdpi.com
Bacillus amyloliquefaciensIncubation period, temperature, pH72 h, 37 °C, pH 8Optimal antibacterial compound synthesis mdpi.com
Lactobacillus sakei 2aInitial pH, temperature, glucose, Tween 20pH 6.28, 25 °C, glucose 5.5 mg/mL, Tween 20 10.5 μL/mLMore than 2 times more bacteriocin than non-optimized conditions scielo.br

Genetic Engineering and Heterologous Expression Systems for Enhanced Production and Functionality

Genetic engineering and heterologous expression systems are crucial for overcoming limitations in the production of bacteriocins by native strains, such as low yields and complex fermentation processes. uni-ulm.demdpi.comnih.govresearchgate.netfrontiersin.org By manipulating the genetic material of producer strains or expressing bacteriocin genes in alternative host organisms, researchers can achieve higher production levels and tailor bacteriocin properties. mdpi.comnih.govfrontiersin.orghelsinki.fimdpi.comasm.org

Heterologous expression involves cloning bacteriocin genes into suitable expression vectors and transforming them into host strains that are often easier to cultivate and manipulate than native producers. nih.govhelsinki.fimdpi.com Common host systems include Escherichia coli, lactic acid bacteria (LAB), and yeast. nih.govresearchgate.netmdpi.com E. coli is frequently used due to its well-characterized genetics and ease of handling, although challenges related to protein folding, toxicity, and secretion may arise. nih.govmdpi.comasm.org LAB are also explored as hosts, offering advantages in secretion but sometimes presenting challenges in genetic manipulation and yield. mdpi.com Yeast systems, such as Saccharomyces cerevisiae and Pichia pastoris, can secrete recombinant proteins extracellularly, simplifying purification, though achieving high bacteriocin concentrations can be difficult. nih.govmdpi.com

Genetic engineering strategies can involve modifying the bacteriocin structural gene, optimizing regulatory elements, or co-expressing genes for immunity and transport proteins to improve production and host tolerance. mdpi.comnih.govasm.org For instance, cloning the entire gene cluster responsible for bacteriocin production, including immunity and transport genes, into a plasmid and transforming it into native producers can significantly increase yields. mdpi.com Fusion proteins, where the bacteriocin is fused to another protein like GFP or a signal peptide, can enhance stability, solubility, and secretion in heterologous hosts. helsinki.fimdpi.comasm.org

Research has demonstrated substantial increases in bacteriocin production through these methods. For example, engineering Lactococcus garvieae with an amplified gene cluster resulted in a 2000-fold increase in garvicin KS production. mdpi.comfrontiersin.org Similarly, heterologous expression of pediocin PA-1 in E. coli using different expression vectors and signal peptides has been explored to achieve soluble expression and secretion. helsinki.fimdpi.comasm.org

Rational Design of Modified Bacteriocins

Rational design involves making deliberate, targeted changes to the amino acid sequence of a bacteriocin based on an understanding of its structure-function relationships. nih.govfrontiersin.orgasm.orgnih.gov This approach aims to enhance specific properties such as antimicrobial activity, target spectrum, stability, or solubility. nih.govfrontiersin.orgasm.orgnih.gov

By analyzing the structure of bacteriocins and identifying key residues or domains involved in activity, binding, or stability, researchers can design modified versions with improved characteristics. nih.govfrontiersin.orgasm.orgnih.govresearchgate.net This can involve altering charged or hydrophobic residues to influence membrane interaction, introducing specific amino acids to enhance stability, or modifying regions involved in receptor binding to change target specificity. nih.govfrontiersin.orgasm.orgresearchgate.net

Studies have utilized rational design to create synthetic peptide libraries based on bioactive domains of existing bacteriocins, such as enterocin (B1671362) AS-48. nih.govfrontiersin.orgasm.orgnih.gov By systematically modifying these domains, researchers have identified peptides with potent antimicrobial activity, sometimes in the nanomolar range, and low cytotoxicity. nih.govfrontiersin.orgasm.org This highlights the potential of rational design to generate novel and highly effective antimicrobial agents. nih.govfrontiersin.orgasm.orgnih.gov

Site-Directed Mutagenesis for Structure-Function Relationship Studies

Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in bacteriocin activity and function. researchgate.netumass.educhapman.edunih.govasm.orgbiorxiv.org By introducing specific point mutations in the bacteriocin gene, researchers can substitute individual amino acids and assess the impact of these changes on the bacteriocin's properties. researchgate.netumass.educhapman.edunih.govasm.orgbiorxiv.org

This method is invaluable for elucidating structure-function relationships, helping to identify critical residues involved in membrane binding, pore formation, receptor interaction, or stability. researchgate.netumass.educhapman.edunih.govasm.orgbiorxiv.org For example, site-directed mutagenesis of nisin has been used to improve its solubility at physiological pH by introducing lysine (B10760008) residues. umass.educhapman.edu Studies on circular bacteriocins like plantacyclin B21AG have utilized alanine (B10760859) substitution mutagenesis to identify cationic and aromatic residues crucial for antimicrobial activity. biorxiv.org Similarly, mutagenesis of the leaderless bacteriocin LsbB and its receptor YvjB has revealed specific amino acids and regions important for their interaction and bacteriocin activity. asm.org

Data from site-directed mutagenesis studies can provide detailed insights into how subtle changes in amino acid sequence can impact bacteriocin potency and target specificity.

Advanced Techniques for Mechanistic Elucidation

Understanding the precise mechanisms by which bacteriocins inhibit or kill target bacteria is essential for their effective application and further development. Advanced techniques are employed to study bacteriocin interactions with bacterial membranes, identify their receptors, and determine their cellular targets. researchgate.netfrontiersin.orgmdpi.commdpi.comnih.govmdpi.comnih.govasm.org

Membrane Permeabilization Assays

Membrane permeabilization is a common mechanism of action for many bacteriocins, particularly pore-forming peptides. researchgate.netmdpi.commdpi.commdpi.comasm.org Membrane permeabilization assays are used to measure the ability of bacteriocins to disrupt the integrity of bacterial cell membranes, leading to leakage of intracellular contents and cell death. mdpi.comfrontiersin.orgfrontiersin.orgresearchgate.net

Several techniques are used for these assays. The uptake of fluorescent probes like 1-N-phenylnapthylamine (NPN) or SYTOX Green is a common method. mdpi.comfrontiersin.orgfrontiersin.org NPN is normally excluded by intact outer membranes, but its uptake increases upon membrane damage, leading to enhanced fluorescence. mdpi.comfrontiersin.org SYTOX Green is a membrane-impermeant DNA stain that can enter cells with compromised membranes and fluoresce upon binding to DNA. frontiersin.org

Other assays measure the release of intracellular components such as ATP or potassium ions, or monitor changes in membrane potential using voltage-sensitive dyes like DiSC3-5. mdpi.comasm.org The pHluorin assay, utilizing a pH-sensitive fluorescent protein expressed within the target bacterium, allows for the monitoring of changes in intracellular pH as an indicator of membrane disruption. frontiersin.orgresearchgate.net These assays provide quantitative data on the extent and kinetics of membrane damage caused by bacteriocins.

Here is an example of data that might be presented from a membrane permeabilization assay:

BacteriocinConcentration (µg/mL)NPN Uptake (Relative Fluorescence Units)
Control050
Bacteriocin X1150
Bacteriocin X5300
Bacteriocin X10550
Positive Control (Ethanol)-800

Note: This is a hypothetical data table illustrating the type of data obtained from an NPN uptake assay.

Receptor Identification Techniques

Many bacteriocins exert their effects by binding to specific receptors on the surface of target bacteria. researchgate.netfrontiersin.orgnih.govnih.govmdpi.com Identifying these receptors is crucial for understanding bacteriocin specificity and mechanism of action. frontiersin.orgnih.gov A variety of techniques, ranging from classical biochemical methods to advanced molecular genetics, are employed for receptor identification. frontiersin.org

One approach involves isolating bacteriocin-resistant mutants and comparing their outer membrane protein composition or whole-genome sequences with sensitive strains. frontiersin.orgresearchgate.net Differences in protein profiles or mutations in specific genes can point to potential receptor candidates. frontiersin.orgresearchgate.net Comparative genomics and whole-genome sequencing are increasingly used to identify potential receptor genes in resistant mutants. frontiersin.org

Bacteriocin neutralization experiments can help determine the chemical nature of the receptor (e.g., protein or LPS) by testing the ability of different cell fractions to inhibit bacteriocin activity. frontiersin.org Affinity purification techniques, using tagged bacteriocins as bait, can be employed to pull down and identify interacting receptor proteins from bacterial membranes. researchgate.net

For some bacteriocins, specific transport systems, such as the mannose phosphotransferase system (Man-PTS) or ABC transporters, have been identified as receptors or components involved in their uptake. researchgate.netnih.govnih.govfrontiersin.orgmdpi.com Techniques like site-directed mutagenesis of potential receptor proteins and binding studies can further confirm the interaction and identify critical residues involved in binding. asm.orgresearchgate.net Cultivating cells under conditions that induce the expression of potential receptors can also provide valuable clues. frontiersin.org

Identifying receptors provides valuable information for understanding the host range of bacteriocins and can inform strategies for developing modified bacteriocins with altered specificity. frontiersin.orgnih.gov

Academic Research Prospects and Emerging Areas

Investigation of Bacteriocins as Novel Antimicrobial Agents (General)

Bacteriocins are considered promising candidates for novel antimicrobial agents due to their potent inhibitory and bactericidal activities against pathogenic bacteria. scielo.brnih.gov Unlike some conventional antibiotics, bacteriocins often target the bacterial cell membrane through mechanisms like pore formation, which can reduce the likelihood of resistance development. jptcp.comresearchgate.netugr.esfrontiersin.org Research is focused on understanding their diverse mechanisms of action and spectrum of activity. jptcp.com Many bacteriocins have demonstrated efficacy against a broad range of foodborne and clinically relevant pathogens in vitro. frontiersin.orgnih.gov Examples include bacteriocin (B1578144) AS-48, active against M. tuberculosis and S. aureus, and Pentocin JL-1, effective against MDR S. aureus. frontiersin.org Modified bacteriocin variants, such as Nisin V (a modified version of Nisin A), have shown enhanced antimicrobial activity and expanded antibacterial spectrum in preclinical studies. frontiersin.org

Activity against Multidrug-Resistant (MDR) Pathogens

The rise of multidrug-resistant (MDR) pathogens is a significant global health concern, driving the urgent need for new antimicrobial strategies. frontiersin.org Bacteriocins are being extensively investigated for their activity against these resistant strains. researchgate.netfrontiersin.orgscielo.brresearchgate.net Studies have shown that bacteriocins can effectively control clinically relevant susceptible and drug-resistant bacteria. frontiersin.org For instance, bacteriocins have demonstrated activity against MDR S. aureus, vancomycin-resistant enterococci (VRE), and extended-spectrum β-lactamase (ESBL) and metallo-beta-lactamase (MBL) producing clinical strains. frontiersin.orgnih.govbbrc.intandfonline.com Research highlights the potential of bacteriocins to act at picomolar and nanomolar concentrations with high specificity against MDR pathogens. researchgate.net

Examples of bacteriocins and their activity against MDR pathogens:

Bacteriocin AS-48: Effective against MDR S. aureus and vancomycin-resistant E. faecium. frontiersin.orgugr.es

Pentocin JL-1: Demonstrated antibacterial activity against MDR S. aureus. frontiersin.org

Lacticin 3147 and Nisin A: Shown to affect MRSA and VRE. nih.gov

Bactofencin A (Bacteriocin 21): Can eradicate multidrug-resistant bacteria. bbrc.in

Bacteriocins from L. fermentum and L. casei 335: Effective against antibiotic-resistant Escherichia coli and drug-resistant Salmonella typhi. bbrc.in

BAC-IB-17 from Bacillus subtilis: Found to be effective against MRSA. bbrc.in

Bacteriocin-GAM217: Effective against ESBL and MBL producing clinical strains. tandfonline.com

Data on the inhibitory activity of bacteriocins against MDR pathogens is often presented as Minimum Inhibitory Concentration (MIC) or zone of inhibition measurements. For example, some studies report specific inhibition zone sizes for various probiotic bacteriocins against MDR pathogens. jptcp.com

Example Data Representation (Illustrative Table Structure):

Probiotic StrainBacteriocin Yield (mg/L)Inhibition Zone against MDR Pathogen (mm)
Lactobacillus acidophilus8015
Bifidobacterium bifidum9018
Lactobacillus plantarum8517
Lactobacillus rhamnosus9519

(Note: This table structure is illustrative based on the type of data mentioned in snippet jptcp.com. Actual data would require specific experimental details.)

Anti-Biofilm Activity

Bacterial biofilms are a significant challenge in healthcare and industry due to their inherent resistance to antimicrobial agents. researchgate.nettandfonline.com Research is exploring the ability of bacteriocins to inhibit biofilm formation and disrupt established biofilms. mdpi.comresearchgate.netfrontiersin.orgresearchgate.netnih.govijabbr.com Bacteriocins can interfere with biofilm formation by preventing bacterial adherence to surfaces. researchgate.net They can also disrupt established biofilms by killing the cells within the matrix and potentially degrading the extracellular polymeric substance (EPS) layer. researchgate.net

Studies have demonstrated the anti-biofilm efficacy of various bacteriocins. For instance, a bacteriocin from marine Bacillus sp. strain Sh10 showed potential as an anti-biofilm therapeutic candidate against Proteus mirabilis. nih.gov Pediocin, a bacteriocin isolated from cheese, exhibited significant inhibition of biofilm development by foodborne pathogens like S. aureus, P. aeruginosa, S. typhi, and H. pylori. ijabbr.com Crude supernatants containing enterocins A and B from Enterococcus faecium isolates have resulted in significant destruction of Streptococcus mutans biofilms. bohrium.com Bacteriocins like Nisin A, lacticin Q, and nukacin ISK-1 have shown efficacy in disrupting biofilms, particularly those formed by MRSA. mdpi.com

Data on anti-biofilm activity is often presented as the reduction in biofilm formation or the concentration required to inhibit or disrupt biofilms.

Example Data Representation (Illustrative Table Structure):

Bacteriocin SourceTarget Biofilm-Forming OrganismSMIC50 for Biofilm Formation Inhibition (µg/mL)SMIC50 for Biofilm Disruption (µg/mL)
Bacillus sp. strain Sh10Proteus mirabilis UCa432128
Bacillus sp. strain Sh10Proteus mirabilis UCe1128256
Pediocin from cheeseS. aureus24.2 (IC50)-
Pediocin from cheeseP. aeruginosa32.9 (IC50)-
Pediocin from cheeseS. typhi27.5 (IC50)-
Pediocin from cheeseH. pylori31.6 (IC50)-

(Note: SMIC50 refers to the static minimum inhibitory concentration 50%. IC50 refers to the half-maximal inhibitory concentration. This table structure is illustrative based on the type of data mentioned in snippets nih.gov and ijabbr.com. Actual data would require specific experimental details.)

Synergy with Conventional Antimicrobials and Other Agents

Combining bacteriocins with conventional antimicrobials or other bioactive substances is an emerging area of research aimed at enhancing antimicrobial activity, broadening the spectrum of inhibition, and potentially reducing the likelihood of resistance development. nih.govmdpi.comnih.gov Synergistic interactions can lead to a reduction in the concentration of antibiotics required to kill target pathogens, potentially diminishing adverse side effects. nih.gov

Studies have demonstrated synergistic effects between bacteriocins and antibiotics against various pathogens, including MDR strains and biofilm-forming bacteria. ugr.esnih.govmdpi.commdpi.com For example, nisin has shown synergistic interactions with several antibiotics, and such combinations were effective against Staphylococcus biofilms. nih.gov A bioengineered variant of nisin, M21V, in combination with penicillin, was effective at inhibiting S. aureus SA113 biofilms. nih.gov Nisin in combination with chloramphenicol (B1208) or penicillin showed synergistic interactions against E. faecalis. nih.gov The bacteriocin AS-48 has displayed largely synergistic interactions with antibiotics commonly used to treat urinary tract infections (UTIs) against uropathogenic enterococci, including antibiotic-resistant strains. ugr.es Combinations of bacteriocins with ciprofloxacin (B1669076) and vancomycin (B549263) have shown synergistic activities against vancomycin-resistant E. faecium VRE19 biofilms. mdpi.com Bacteriocin-GAM217 combined with curcumin (B1669340) and cinnamaldehyde (B126680) synergistically enhanced antibacterial activity against planktonic and biofilm cultures of Staphylococcus epidermidis and Escherichia coli. tandfonline.com

Research in this area often utilizes methods like checkerboard assays to evaluate synergistic interactions and determine Fractional Inhibitory Concentration (FIC) indices. nih.govmdpi.com

Example Data Representation (Illustrative Table Structure):

BacteriocinConventional AntimicrobialTarget PathogenInteraction Type (Synergy/Additive/Indifference)FIC Index
NisinPenicillinS. aureus SA113 biofilmSynergistic< 0.5
NisinChloramphenicolE. faecalisSynergistic< 0.5
AS-48VancomycinUropathogenic EnterococciLargely Synergistic< 0.5
Bacteriocin-GAM217Curcumin + CinnamaldehydeS. epidermidisSynergistic< 0.5

(Note: FIC index values less than or equal to 0.5 typically indicate synergy. This table structure is illustrative based on the type of data mentioned in snippets nih.gov, mdpi.com, ugr.es, and tandfonline.com. Actual data would require specific experimental details.)

Role of Bacteriocins in Probiotic Functionality

Bacteriocin production is considered an important trait for probiotic strains. tandfonline.comnih.govmdpi.com Probiotic bacteria, known for their beneficial effects on host health, can produce bacteriocins that contribute to their ability to compete with and inhibit pathogenic microorganisms in complex microbial communities like the gut microbiota. jptcp.comnih.govnih.govresearchgate.net

Bacteriocins produced by probiotics can contribute to their functionality in several ways:

Acting as colonizing peptides, facilitating the establishment and dominance of the probiotic strain in a niche. nih.govnih.govresearchgate.net

Functioning as killing peptides, directly eliminating competing strains or pathogens. nih.govresearchgate.net

Serving as signaling peptides, influencing other bacteria through quorum sensing or interacting with the host immune system. nih.govmdpi.comnih.govresearchgate.net

Research highlights the potential of bacteriocin-producing probiotics in combating pathogenic bacteria in the gut and modulating the composition of the microbiota. nih.gov Studies have screened bacteriocin-producing Lactiplantibacillus plantarum strains and evaluated their probiotic potential, including their ability to inhibit common intestinal pathogens and exhibit anti-inflammatory activity. mdpi.com For example, L. plantarum Q7, L. plantarum F3-2, and L. plantarum YRL45 were found to produce bacteriocins and inhibit intestinal pathogens, demonstrating probiotic potential. mdpi.com Bacteriocin-producing probiotic strains can act as carriers to help bacteriocins colonize and exert their function in the gut. mdpi.com

Expanding Scope of Bacteriocin Bioactivities beyond Bacteria (General Academic Inquiry)

Beyond their well-established antibacterial properties, academic inquiry is expanding into the potential bioactivities of bacteriocins against non-bacterial targets. mdpi.comresearchgate.netmdpi.com This includes investigating their effects on fungi, viruses, and even cancer cells. researchgate.netmdpi.comekb.eg

Antiviral Potentials

Recent studies have indicated that some bacteriocins possess antiviral activity against various viral infections. researchgate.netmdpi.comekb.egmdpi.combiotechstudies.orgfrontiersin.org While the antibacterial effects of bacteriocins are more extensively studied, their antiviral mechanisms are an active area of research. frontiersin.org

Proposed antiviral mechanisms of bacteriocins include:

Aggregating viral particles. biotechstudies.orgfrontiersin.org

Blocking the receptor sites where viruses attach to host cells. biotechstudies.orgfrontiersin.org

Inhibiting key reactions in the viral replication cycle. mdpi.combiotechstudies.orgfrontiersin.org

Modulating the host immune response and enhancing mucosal systems. mdpi.com

Examples of bacteriocins and their reported antiviral activities:

Enterocin (B1671362) CRL35, ST5Ha, and NKR-5-3C, and Erwiniaocin NA4: Exhibited antiviral activity against the herpes virus. mdpi.com

Pediocin-like bacteriocin from E. faecium ST5Ha: Reported to possess antiviral effect against HSV-1. biotechstudies.org

Extracellular extracts (possibly including bacteriocins) of Lb. bulgaricus 761N strain: Showed antiviral activity against hepatitis C virus (HCV). biotechstudies.org

Bacteriocin of Lb. delbrueckii subsp. bulgaricus 1043: Shown to be effective on influenza virus. biotechstudies.org

Subtilosin from Bacillus amyloliquefaciens: Reported to have antiviral effects against HSV-1 and poliovirus. mdpi.combiotechstudies.org

Bacteriocin of Lb. delbrueckii: Showed antiviral activity against influenza virus by reducing the production of viral proteins in infected cells. mdpi.com

Metabolites of Bifidobacterium adolescentis and Lacticaseibacillus casei: Associated with reduced expression of the viral toxin NSP4. mdpi.com

Bacteriocin of Enterococcus mundtii: Inactivated herpes simplex viruses (1 and 2), a polio virus, and a measles virus depending on its dose. biotechstudies.org

Enterocin B from Enterococcus: Shown to inhibit the cytopathic effects of influenza virus (H1N1 and H3N2) in Madin-Darby canine kidney cells. mdpi.comfrontiersin.org

Data on antiviral activity is often presented as EC50 values (half-maximal effective concentration) or the concentration required for inhibition.

Example Data Representation (Illustrative Table Structure):

Bacteriocin SourceTarget VirusReported Antiviral Activity / MechanismEC50 (if available)
E. faecium ST5HaHSV-1Antiviral effect50 µg/mL
Lb. bulgaricus 761NHCVAntiviral activity (possibly due to bacteriocins in extracts)Not specified
Lb. delbrueckii 1043Influenza virusEffectiveNot specified
Bacillus amyloliquefaciensHSV-1, PoliovirusPerturbing late stages of viral replicationNot specified
Lb. delbrueckiiInfluenza virusReducing production of viral proteinsNot specified
Enterococcus mundtiiHSV-1, HSV-2, Polio, MeaslesInactivation (dose-dependent)Highest inhibition at 400 µg/mL
Enterocin B (Enterococcus)Influenza virus (H1N1, H3N2)Inhibiting cytopathic effects, potentially aggregating particles, blocking receptors, or inhibiting replication stepsNot specified

(Note: This table structure is illustrative based on the type of data mentioned in snippets mdpi.com, biotechstudies.org, frontiersin.org, and mdpi.com. Actual data would require specific experimental details.)

Anticancer Research

Bacteriocins have garnered significant attention in cancer research due to their demonstrated selective cytotoxicity towards cancer cells compared to normal cells, positioning them as promising candidates for further investigation frontiersin.orgmdpi.com. Experimental studies have reported the therapeutic potential of bacteriocins against various cancer cell lines frontiersin.org. The cationic, amphiphilic, and hydrophobic nature of bacteriocins is key to their antitumor ability, allowing them to bind to the negatively charged cancer cell membrane through electrostatic interactions, form transmembrane pores, and ultimately lead to cell death mdpi.com. This mechanism offers low drug resistance and high selectivity compared to traditional chemotherapy mdpi.com.

Research indicates that bacteriocins can induce apoptosis, cause cell cycle arrest, and inhibit metastasis in cancer cells researchgate.netnih.gov. For instance, nisin has been shown to significantly increase apoptosis and reduce cell proliferation in head and neck cancer cell lines frontiersin.org. Studies have also demonstrated the cytotoxic effects of pediocins, such as pediocin CP2 and a pediocin similar to PA-1, against human cancer cell lines like HepG2, HeLa, and HT29 frontiersin.org. The bacteriocin extracted from Lactococcus garvieae has also shown anticancer activity against HT29 colorectal adenocarcinoma cells, inducing apoptosis at low concentrations itmedicalteam.pl. Azurin, a bacterial blue-copper protein from Pseudomonas aeruginosa, has shown a preference for inhibiting the MCF7 breast cancer cell line researchgate.net.

Despite promising in vitro and in vivo results, the clinical application of bacteriocins is limited by their susceptibility to hydrolysis and hemolysis in vivo mdpi.comdntb.gov.ua. Structural optimization and combination with nanotechnology are proposed strategies to overcome these challenges mdpi.comdntb.gov.ua.

Innovative Delivery Systems for Bacteriocins in Research Contexts

Innovative delivery systems are being explored in research to enhance the stability, efficacy, and targeted delivery of bacteriocins nih.govbepls.commdpi.com. These systems aim to protect bacteriocins from degradation by enzymes and adverse environmental conditions, as well as improve their bioavailability and half-life sci-hub.semdpi.comoup.com.

Encapsulation Technologies

Encapsulation technologies have emerged as a promising strategy to improve the antimicrobial activity and stability of bacteriocins in various research applications oup.comnih.govfrontiersin.org. Techniques using nanoparticles such as liposomes, chitosan, proteins, and polysaccharides have shown potential in enhancing the delivery and performance of bacteriocins oup.comoup.com.

Liposomes, being biocompatible and non-toxic spherical vesicles composed of phospholipid bilayers, are promising carriers for encapsulating both hydrophobic and hydrophilic bacteriocins jksus.orgresearchgate.net. Encapsulation in liposomes can protect bacteriocins from environmental and physicochemical alterations and control their release jksus.orgresearchgate.netencyclopedia.pub. Studies have shown that liposome-encapsulated pediocins and bacteriocin-like substances can maintain or enhance antimicrobial activity against pathogens like Listeria monocytogenes sci-hub.seresearchgate.net.

Chitosan, a non-toxic, biocompatible, and biodegradable nanoparticle, is widely used with bacteriocins in various biomedical applications frontiersin.org. Chitosan-based delivery systems have demonstrated enhanced antimicrobial activity for bacteriocins like nisin oup.comfrontiersin.org.

Other encapsulation methods explored include film coatings, nanofibers, and various types of nanoparticles such as silver nanoparticles mdpi.comoup.comfrontiersin.org. Nanoencapsulation can improve the activity of bacteriocins against multidrug-resistant bacteria and food spoilage microorganisms oup.comfrontiersin.org.

Here is a table summarizing some encapsulation methods and their applications in bacteriocin research:

Encapsulation MethodMaterials UsedResearch ApplicationsBenefits Observed
LiposomesPhospholipids (e.g., phosphatidylcholine)Food preservation, drug deliveryProtection from degradation, controlled release, enhanced activity sci-hub.sejksus.orgresearchgate.net
ChitosanChitosan nanoparticlesFood packaging, biomedical applicationsEnhanced antimicrobial activity, biocompatibility, biodegradability oup.comfrontiersin.orgfrontiersin.org
NanoparticlesSilver, Gold, Chitosan, Proteins, PolysaccharidesFood preservation, combating multidrug resistanceImproved stability, extended spectrum, reduced toxicity, enhanced activity oup.comfrontiersin.orgfrontiersin.orgmicrobiolj.org.ua
Film CoatingsVarious polymersFood packagingProtection from environmental factors mdpi.comfrontiersin.org
NanofibersVarious polymersStabilization and efficacy enhancementEnhanced stability and efficacy sci-hub.semdpi.comfrontiersin.org

Integration into Novel Materials

Research is exploring the integration of bacteriocins into novel materials to create functional biomaterials with antimicrobial properties mdpi.comopenmicrobiologyjournal.com. This includes incorporating bacteriocins into films, coatings, and other matrices for applications in areas like food packaging and medical devices mdpi.comfrontiersin.org.

Integrating bacteriocins into food packaging materials can help prevent spoilage and extend the shelf life of food products by inhibiting the growth of foodborne pathogens frontiersin.orgmicrobiolj.org.ua. For example, composite films containing bacteriocins like nisin have shown improved food packaging properties frontiersin.org.

Bacteriocins are also being integrated with nanoparticles, such as silver and gold nanoparticles, to create nanoconjugates with enhanced antimicrobial activity bepls.comfrontiersin.orgmicrobiolj.org.uanih.gov. These combinations can exhibit synergistic effects and broaden the spectrum of activity, including against Gram-negative bacteria which are often resistant to Gram-positive bacteriocins alone frontiersin.orgfrontiersin.org. Bacteriocin-fused silver nanoparticles have shown greater antimicrobial potential and stability compared to bacteriocins or nanoparticles alone bepls.com.

Future Directions and Interdisciplinary Research Needs in Bacteriocin Science

The field of bacteriocin research is dynamic, with numerous avenues for future exploration and a clear need for interdisciplinary collaboration nih.govmdpi.com. Future research directions include the discovery of novel bacteriocins with broader spectra of activity and enhanced stability nih.govsci-hub.se. The use of cutting-edge bioengineering tools is expected to aid in the discovery and design of bacteriocins with improved specificity and activity for tailored applications nih.gov.

Overcoming the limitations of bacteriocins, such as susceptibility to proteolytic enzymes and low bioavailability, requires innovative approaches, including further development of nanotechnology-based delivery systems mdpi.comsci-hub.seoup.com. Optimizing the formulation of encapsulated bacteriocins is crucial to maximize their efficacy and avoid potential negative impacts on activity researchgate.netfrontiersin.org.

Interdisciplinary collaboration is essential to integrate bacteriocins into more complex systems, such as combination therapies for resistant infections or advanced biomaterials for medical applications mdpi.com. Understanding the regulatory mechanisms of bacteriocin production can provide insights into their functional roles in microbial communities nih.gov. Further research is needed to fully unravel the role of bacteriocin-producing strains in complex environments like the gastrointestinal tract.

The increasing interest in natural alternatives to synthetic antimicrobials and the growing issue of antimicrobial resistance highlight the significance of continued innovation and research in bacteriocin science to fully realize their potential in both food safety and human health mdpi.commdpi.comsci-hub.se.

Q & A

Q. What standardized experimental protocols are recommended for assessing Bactericin’s antimicrobial activity?

To ensure reproducibility, researchers should adopt validated assays such as agar diffusion (Kirby-Bauer) or broth microdilution to determine minimum inhibitory concentrations (MICs). Include controls like known antibiotics (e.g., ampicillin) and solvent-only treatments to validate results. Document experimental conditions (pH, temperature, bacterial strains) meticulously, as small variations can alter efficacy . For novel this compound variants, purity must be confirmed via HPLC or mass spectrometry, with data provided in supplementary materials .

Q. How can researchers design a robust hypothesis for this compound’s mechanism of action?

Begin with a literature review to identify gaps (e.g., unclear pore-forming vs. enzymatic activity). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For example: “Because this compound disrupts Gram-positive biofilms more effectively than Gram-negative (citing prior studies), we hypothesize its activity depends on peptidoglycan layer thickness.” Validate via comparative assays (e.g., transmission electron microscopy for membrane damage) and genetic knockout models .

Q. What are common pitfalls in interpreting this compound’s dose-response data?

Avoid conflating correlation with causation; use statistical tools (e.g., ANOVA with post-hoc tests) to distinguish significant effects from noise. For non-linear responses, apply log-transformation or Hill equation modeling. Report confidence intervals and outliers transparently. If results contradict prior studies, assess variables like bacterial growth phase or solvent interactions .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across studies be systematically resolved?

Conduct a meta-analysis using PRISMA guidelines to aggregate data from peer-reviewed studies. Evaluate heterogeneity sources (e.g., strain variability, assay protocols) via subgroup analysis. For lab-based contradictions, replicate experiments under standardized conditions and use machine learning (e.g., random forest models) to identify critical variables . Publish negative results to reduce publication bias .

Q. What advanced methodologies optimize this compound’s synergistic potential with other antimicrobials?

Employ checkerboard assays or time-kill curves to quantify synergy (FIC index ≤0.5). For mechanistic insights, use transcriptomics (RNA-seq) to identify pathways upregulated in combination treatments. For in vivo models, consider pharmacokinetic compatibility (e.g., half-life alignment). Address cytotoxicity early via mammalian cell lines (e.g., HEK-293) to prioritize candidates .

Q. How can researchers address this compound’s stability limitations in clinical applications?

Use rational design (e.g., site-directed mutagenesis) to enhance thermal/proteolytic stability. Validate via accelerated stability testing (ICH guidelines) and circular dichroism for structural integrity. Compare engineered variants to wild-type this compound in animal models, measuring serum half-life and tissue distribution .

Methodological Guidance

Q. What strategies ensure rigorous literature reviews for this compound research?

  • Primary sources: Prioritize peer-reviewed journals over preprints. Use databases like PubMed with MeSH terms (e.g., “this compound AND resistance mechanisms”).
  • Review articles: Identify trends via annual reviews (e.g., Annual Review of Microbiology) and citation tracking tools (e.g., Web of Science) .
  • Gaps: Map contradictions using SWOT analysis (Strengths, Weaknesses, Opportunities, Threats) .

Q. How should researchers document experimental workflows for this compound studies?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Raw data: Deposit in repositories like Zenodo or Figshare with DOIs.
  • Protocols: Use platforms like Protocols.io for step-by-step sharing.
  • Code: Share analysis scripts (e.g., Python/R) on GitHub .

Tables for Quick Reference

Table 1: Key Assays for this compound Characterization

AssayPurposeCritical ParametersReference
Broth microdilutionDetermine MICsInoculum size, growth medium
SEM/TEMVisualize membrane disruptionFixation methods, staining
Synergy checkerboardQuantify drug interactionsFIC index calculation

Table 2: Common Data Contradiction Sources in this compound Studies

SourceResolution StrategyTools/Resources
Strain variabilityUse ATCC reference strainsDSMZ database
Assay protocol driftAdopt CLSI/EUCAST guidelinesCLSI M07-A12 document
Solvent interferenceTest multiple solvents (DMSO vs. water)PubChem solubility data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.